![molecular formula C7H9ClN2O3 B13465443 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13465443.png)
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
- 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid hydrochloride
- 3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride
- 4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridin-4-one
Uniqueness: 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
属性
分子式 |
C7H9ClN2O3 |
|---|---|
分子量 |
204.61 g/mol |
IUPAC 名称 |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c10-7(11)6-4-3-8-2-1-5(4)9-12-6;/h8H,1-3H2,(H,10,11);1H |
InChI 键 |
SAXUEJVNPMVYGO-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C(ON=C21)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


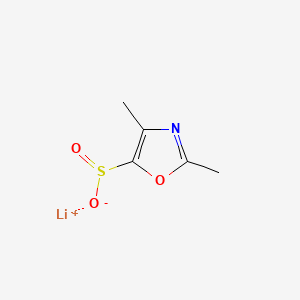
![4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid](/img/structure/B13465376.png)

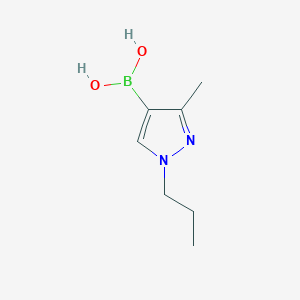


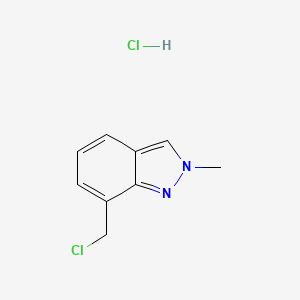

![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13465424.png)
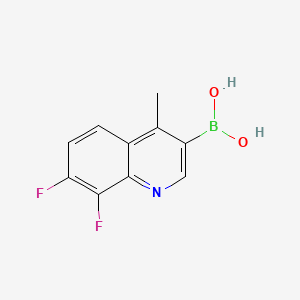

![tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate](/img/structure/B13465433.png)
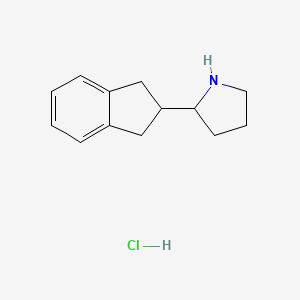
![6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride](/img/structure/B13465452.png)
